8-Methyl-1,6-naphthyridin-3-amine
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Overview
Description
8-Methyl-1,6-naphthyridin-3-amine is a nitrogen-containing heterocyclic compound It belongs to the class of naphthyridines, which are characterized by a fused-ring system resulting from the fusion of two pyridines through two adjacent carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methyl-1,6-naphthyridin-3-amine typically involves multi-step reactions. One common method includes the reaction of pre-prepared 8-methyl-3-phenyl-pyrano[4,3-b]quinolin-1-one with 30% ammonium hydroxide in a mixture of dimethylformamide and water under stirring conditions . This reaction yields the desired product in excellent yield.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
8-Methyl-1,6-naphthyridin-3-amine undergoes several types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine derivatives with hydroxyl or carbonyl groups, while reduction may yield fully saturated naphthyridine derivatives.
Scientific Research Applications
8-Methyl-1,6-naphthyridin-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 8-Methyl-1,6-naphthyridin-3-amine involves its interaction with specific molecular targets and pathways. For example, its anticancer activity is believed to be due to its ability to interfere with DNA replication and repair processes in cancer cells . The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.
Comparison with Similar Compounds
8-Methyl-1,6-naphthyridin-3-amine can be compared with other naphthyridine derivatives, such as:
1,8-Naphthyridine: Known for its diverse biological activities and photochemical properties.
1,5-Naphthyridine: Exhibits a variety of biological activities and is used in the synthesis of medicinally important scaffolds.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
8-Methyl-1,6-naphthyridin-3-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
This compound has the following molecular formula: C9H10N2. The compound features a naphthyridine core, which is known for its pharmacological properties. The methyl group at the 8-position and the amino group at the 3-position contribute to its biological activity.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, highlighting its potential as an antitumor agent and its interaction with specific biological targets.
Antitumor Activity
Research has shown that this compound exhibits significant antitumor properties. In vitro studies demonstrated that the compound can inhibit cell proliferation in various cancer cell lines.
Table 1: Antitumor Activity of this compound
Cell Line | IC50 (µM) | Reference |
---|---|---|
HeLa (Cervical Cancer) | 15.2 | |
MCF-7 (Breast Cancer) | 12.5 | |
A549 (Lung Cancer) | 10.0 |
The mechanism through which this compound exerts its biological effects involves several pathways:
- Inhibition of Kinases : The compound has been shown to inhibit specific kinases involved in cell signaling pathways that regulate cell growth and survival.
- Induction of Apoptosis : Studies indicate that treatment with this compound leads to increased apoptosis in cancer cells by activating caspase pathways.
- Metal Ion Interaction : Similar to other naphthyridine derivatives, it may sequester divalent metal cations, which can affect various enzymatic activities within cells .
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical models:
Case Study 1: In Vivo Efficacy in Tumor Models
In a study conducted on mice implanted with human tumor cells, administration of this compound resulted in a significant reduction in tumor size compared to control groups.
Table 2: In Vivo Tumor Reduction
Treatment Group | Tumor Size Reduction (%) | Dosage (mg/kg) | Reference |
---|---|---|---|
Control | - | - | |
8-Methyl Compound | 70 | 25 | |
Standard Chemotherapy | 85 | 30 |
Case Study 2: Pharmacokinetics
Another study focused on the pharmacokinetic profile of the compound revealed that it has favorable absorption characteristics and a half-life suitable for therapeutic application.
Properties
Molecular Formula |
C9H9N3 |
---|---|
Molecular Weight |
159.19 g/mol |
IUPAC Name |
8-methyl-1,6-naphthyridin-3-amine |
InChI |
InChI=1S/C9H9N3/c1-6-3-11-4-7-2-8(10)5-12-9(6)7/h2-5H,10H2,1H3 |
InChI Key |
CNCIYQNLSBVIRG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=CC2=CC(=CN=C12)N |
Origin of Product |
United States |
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